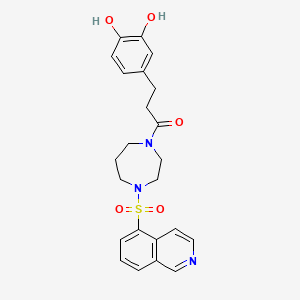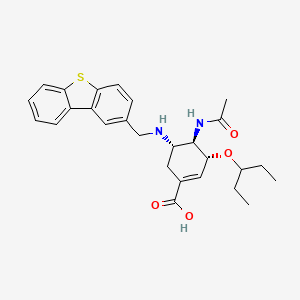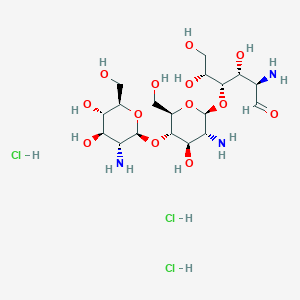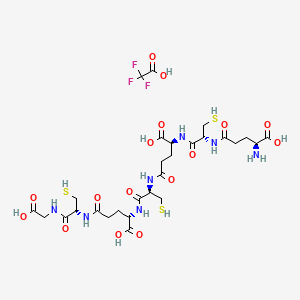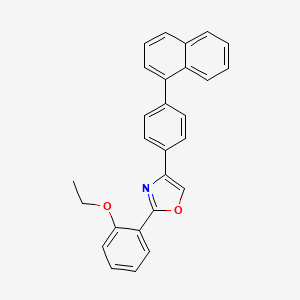
HO-Peg24-CH2cooh
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
HO-Peg24-CH2cooh: is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its long PEG chain, which provides flexibility and solubility to the PROTAC molecules. The molecular formula of this compound is C₅₀H₁₀₀O₂₇, and it has a molecular weight of 1133.31 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of HO-Peg24-CH2cooh typically involves the reaction of polyethylene glycol with a carboxylic acid derivative. The process begins with the activation of the carboxylic acid group, often using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The activated carboxylic acid then reacts with the hydroxyl group of the polyethylene glycol to form the ester linkage .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and efficient purification techniques such as chromatography and crystallization .
化学反应分析
Types of Reactions:
Oxidation: HO-Peg24-CH2cooh can undergo oxidation reactions, particularly at the hydroxyl group, forming aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine
Major Products:
科学研究应用
Chemistry: HO-Peg24-CH2cooh is widely used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins within cells. This application is crucial for studying protein function and developing targeted therapies .
Biology: In biological research, this compound is used to create PROTACs that can selectively degrade proteins involved in various cellular processes. This helps in understanding the role of these proteins in health and disease .
Medicine: this compound-based PROTACs are being explored as potential therapeutic agents for treating diseases such as cancer, neurodegenerative disorders, and infectious diseases. By targeting and degrading disease-causing proteins, these PROTACs offer a novel approach to treatment .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its role as a linker in PROTACs makes it valuable for creating compounds with improved efficacy and specificity .
作用机制
HO-Peg24-CH2cooh functions as a linker in PROTACs, which are bifunctional molecules consisting of two ligands connected by a linker. One ligand binds to the target protein, while the other binds to an E3 ubiquitin ligase. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Molecular Targets and Pathways:
相似化合物的比较
HO-Peg12-CH2cooh: A shorter PEG-based linker used in PROTAC synthesis.
HO-Peg48-CH2cooh: A longer PEG-based linker with similar applications.
HO-Peg24-NH2: A PEG-based linker with an amine group instead of a carboxylic acid
Uniqueness: HO-Peg24-CH2cooh is unique due to its optimal PEG chain length, which provides a balance between flexibility and solubility. This makes it particularly effective in the synthesis of PROTACs, offering advantages in terms of stability and bioavailability compared to shorter or longer PEG linkers .
属性
分子式 |
C50H100O27 |
|---|---|
分子量 |
1133.3 g/mol |
IUPAC 名称 |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C50H100O27/c51-1-2-54-3-4-55-5-6-56-7-8-57-9-10-58-11-12-59-13-14-60-15-16-61-17-18-62-19-20-63-21-22-64-23-24-65-25-26-66-27-28-67-29-30-68-31-32-69-33-34-70-35-36-71-37-38-72-39-40-73-41-42-74-43-44-75-45-46-76-47-48-77-49-50(52)53/h51H,1-49H2,(H,52,53) |
InChI 键 |
IHDURQPPYOFBAW-UHFFFAOYSA-N |
规范 SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylbutanoate;[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate](/img/structure/B12420906.png)
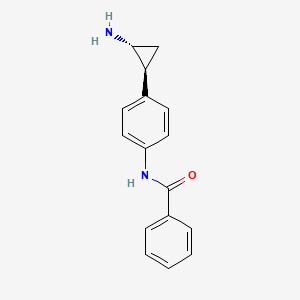



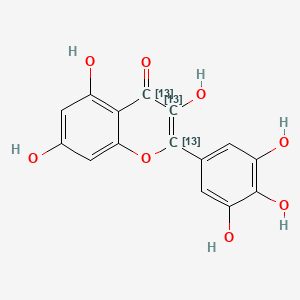
![(6~{R})-~{N}-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-5,6-dihydro-4~{H}-[1,2,4]triazolo[4,3-a][1]benzazepin-6-amine](/img/structure/B12420959.png)
